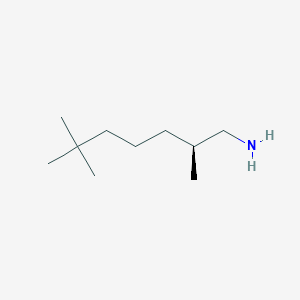
(2S)-2,6,6-Trimethylheptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,6,6-Trimethylheptan-1-amine, also known as octodrine or DMHA, is a synthetic compound that belongs to the class of aliphatic amines. It has gained significant attention in recent years due to its potential use as a dietary supplement and pre-workout ingredient. Octodrine has been claimed to enhance athletic performance, increase energy levels, and improve cognitive function.
Mécanisme D'action
Octodrine is believed to work by increasing the levels of neurotransmitters in the brain, including dopamine and norepinephrine. These neurotransmitters are responsible for regulating mood, motivation, and energy levels. By increasing their levels, (2S)-2,6,6-Trimethylheptan-1-amine may enhance athletic performance, increase energy levels, and improve cognitive function.
Biochemical and Physiological Effects:
Octodrine has been shown to have several biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and metabolic rate. It has also been shown to increase the levels of several hormones, including cortisol and testosterone. Additionally, this compound has been reported to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Octodrine has several advantages and limitations for lab experiments. One advantage is its ability to enhance athletic performance and cognitive function, making it a useful tool for studying the effects of exercise and cognitive tasks. However, its effects on the body can also be a limitation, as it may confound the results of certain experiments. Additionally, its potential for abuse and misuse may raise ethical concerns for researchers.
Orientations Futures
There are several future directions for research on (2S)-2,6,6-Trimethylheptan-1-amine. One area of interest is its potential use as a treatment for cognitive disorders, such as Alzheimer's disease. Another area of interest is its potential use as a performance-enhancing drug in sports, which has raised concerns about its safety and legality. Additionally, further research is needed to better understand its mechanism of action and long-term effects on the body.
Méthodes De Synthèse
Octodrine can be synthesized through a multi-step process starting from 2,2,6-trimethyl-4-piperidinone. The first step involves the reaction of 2,2,6-trimethyl-4-piperidinone with methylamine to form N-methyl-2,2,6-trimethyl-4-piperidinone. This intermediate is then reacted with 1-bromohexane to form (2S)-2,6,6-trimethylheptan-1-amine, which is this compound.
Applications De Recherche Scientifique
Octodrine has been the subject of several scientific studies, primarily focused on its potential use as a dietary supplement and pre-workout ingredient. One study investigated the effects of (2S)-2,6,6-Trimethylheptan-1-amine on exercise performance in healthy adults. The results showed that this compound supplementation significantly improved exercise performance, including increased power output and time to exhaustion. Another study examined the effects of this compound on cognitive function in healthy adults. The results showed that this compound supplementation significantly improved cognitive function, including increased reaction time and attention.
Propriétés
IUPAC Name |
(2S)-2,6,6-trimethylheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-9(8-11)6-5-7-10(2,3)4/h9H,5-8,11H2,1-4H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHBHZOTXYFWGU-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

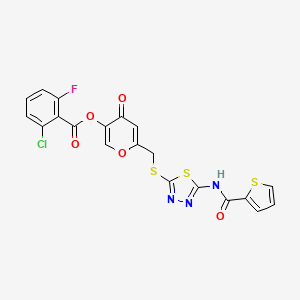
![9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469130.png)

![3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2469133.png)
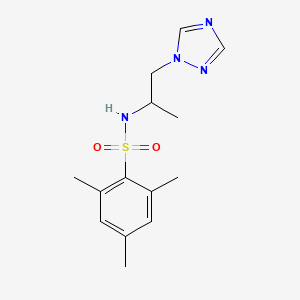
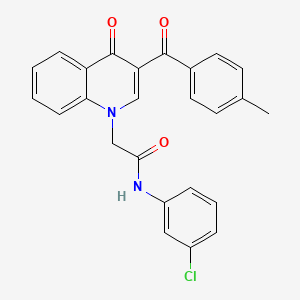

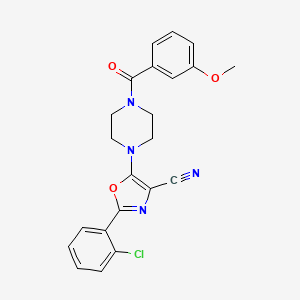
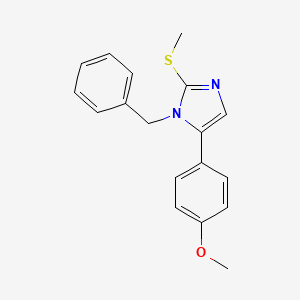
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)
![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)

